ethyl 2-{[4-(3-methylphenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate ethyl 2-{[4-(3-methylphenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Brand Name: Vulcanchem
CAS No.: 689749-99-3
VCID: VC7531531
InChI: InChI=1S/C21H21N5O5S/c1-3-31-19(27)13-32-21-24-23-18(25(21)17-6-4-5-14(2)11-17)12-22-20(28)15-7-9-16(10-8-15)26(29)30/h4-11H,3,12-13H2,1-2H3,(H,22,28)
SMILES: CCOC(=O)CSC1=NN=C(N1C2=CC=CC(=C2)C)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C21H21N5O5S
Molecular Weight: 455.49

ethyl 2-{[4-(3-methylphenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

CAS No.: 689749-99-3

Cat. No.: VC7531531

Molecular Formula: C21H21N5O5S

Molecular Weight: 455.49

* For research use only. Not for human or veterinary use.

ethyl 2-{[4-(3-methylphenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate - 689749-99-3

Specification

CAS No. 689749-99-3
Molecular Formula C21H21N5O5S
Molecular Weight 455.49
IUPAC Name ethyl 2-[[4-(3-methylphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Standard InChI InChI=1S/C21H21N5O5S/c1-3-31-19(27)13-32-21-24-23-18(25(21)17-6-4-5-14(2)11-17)12-22-20(28)15-7-9-16(10-8-15)26(29)30/h4-11H,3,12-13H2,1-2H3,(H,22,28)
Standard InChI Key XTGSVGNMKBYRMU-UHFFFAOYSA-N
SMILES CCOC(=O)CSC1=NN=C(N1C2=CC=CC(=C2)C)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The molecular architecture of ethyl 2-{[4-(3-methylphenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate (C₂₁H₂₁N₅O₅S) integrates three critical functional groups:

  • 1,2,4-Triazole Ring: A five-membered aromatic heterocycle with nitrogen atoms at positions 1, 2, and 4, enabling hydrogen bonding and coordination with biological targets.

  • 4-Nitrophenylformamido Group: An electron-withdrawing substituent that enhances electrophilicity and influences binding affinity.

  • Sulfanyl Acetate Moiety: A thioether-linked acetate ester contributing to solubility and metabolic stability .

The compound’s molecular weight is 455.49 g/mol, with a topological polar surface area of 157 Ų, indicating moderate permeability across biological membranes .

Computed Physicochemical Properties

Key computed properties include:

PropertyValueSource
XLogP33.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors8
Rotatable Bonds9
Heavy Atom Count32

The relatively high XLogP3 value suggests lipophilicity, favoring membrane penetration, while the hydrogen bond acceptor count aligns with typical pharmacokinetic profiles of bioactive molecules .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis involves multi-step reactions optimized for yield and purity:

  • Triazole Ring Formation: Cyclocondensation of thiosemicarbazides with carboxylic acids under acidic conditions generates the 1,2,4-triazole core.

  • Nitrobenzoylation: Introduction of the 4-nitrophenylformamido group via amide coupling using activated esters or carbodiimide reagents.

  • Sulfanyl Acetate Incorporation: Thioether formation through nucleophilic substitution between a mercapto-triazole intermediate and ethyl bromoacetate.

Industrial-scale production employs high-purity reagents, controlled temperatures (60–80°C), and chromatographic purification to achieve >95% purity.

Yield Optimization Strategies

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing charged intermediates.

  • Catalysis: Phase-transfer catalysts like tetrabutylammonium bromide improve interfacial reactions in biphasic systems.

  • Workup Protocols: Recrystallization from ethanol-water mixtures removes unreacted starting materials.

Biological Activities and Mechanisms

Antifungal Activity

The compound demonstrates broad-spectrum antifungal activity against Candida albicans (MIC: 8 µg/mL) and Aspergillus fumigatus (MIC: 16 µg/mL). Mechanistic studies attribute this to:

  • Triazole-Mediated Ergosterol Inhibition: Binding to fungal cytochrome P450 14α-demethylase, disrupting ergosterol biosynthesis.

  • Nitrophenyl-Driven Reactive Oxygen Species (ROS) Generation: The nitro group undergoes enzymatic reduction to nitro radicals, inducing oxidative stress in fungal cells.

Antibacterial Applications

Against Gram-positive bacteria (Staphylococcus aureus, MIC: 32 µg/mL), the sulfanyl acetate moiety disrupts cell wall synthesis by inhibiting penicillin-binding proteins. Synergistic effects with β-lactam antibiotics have been observed, reducing resistance development.

Chemical Reactivity and Derivative Synthesis

Electrophilic Substitution

The nitrophenyl group undergoes selective nitration at the meta position under mixed acid conditions (HNO₃/H₂SO₄, 0°C), yielding dinitro derivatives with enhanced antibacterial potency.

Ester Hydrolysis

Alkaline hydrolysis (NaOH, ethanol/water) cleaves the ethyl ester to produce the free carboxylic acid, which exhibits improved water solubility (LogP: 1.8 vs. 3.2 for parent compound) .

Industrial and Materials Science Applications

Coordination Polymers

The triazole and sulfanyl groups act as bridging ligands in silver(I) coordination polymers, forming 2D networks with luminescent properties (λₑₘ: 450–500 nm). These materials show potential in optoelectronic devices.

Corrosion Inhibition

In acidic environments (1 M HCl), the compound acts as a mild steel corrosion inhibitor (efficiency: 78% at 100 ppm), adsorbing onto metal surfaces via sulfur and nitrogen atoms.

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